
Cephalothin
概要
説明
セファロチンは、セファロスポリン系抗生物質の第1世代に属します。1964年に発売された最初のセファロスポリン系抗生物質であり、発売以来広く使用されてきました。 セファロチンは幅広い抗菌活性を持ち、呼吸器系、泌尿器系、皮膚、軟部組織、骨、関節などの様々な細菌感染症に効果的です .
準備方法
合成経路と反応条件
セファロチンは、7-アミノセファロスポラン酸を出発物質とする一連の化学反応によって合成されます。主な工程は以下の通りです。
アシル化: 7-アミノセファロスポラン酸の7-アミノ基は、チオフェン-2-酢酸とアシル化されて中間体を形成します。
工業的製造方法
セファロチンの工業的製造では、実験室での合成と同じ基本的な工程を用いて、効率性と収率を最適化した大規模化学合成が行われます。このプロセスには通常、以下が含まれます。
発酵: 発酵による7-アミノセファロスポラン酸の生成。
化学合成: 高純度と高収率を確保するため、制御された条件下でのアシル化とエステル化反応。
化学反応の分析
反応の種類
セファロチンは、以下を含むいくつかの種類の化学反応を起こします。
加水分解: セファロチンのβ-ラクタム環は、β-ラクタマーゼによって加水分解され、抗生物質が不活性化されます。
酸化: セファロチンは、特にチオフェン環の硫黄原子で酸化反応を起こす可能性があります。
一般的な試薬と条件
加水分解: β-ラクタマーゼによって触媒されるか、酸性または塩基性条件下で行われます。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤が一般的に使用されます。
置換: 求核試薬と適切な溶媒が必要です
生成される主な生成物
加水分解: 不活性な生成物の形成につながります。
酸化: スルホキシドまたはスルホンを生成します。
科学研究への応用
セファロチンは、科学研究において幅広い用途があります。
化学: β-ラクタム系抗生物質の反応性とその様々な試薬との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細菌細胞壁の合成と抗生物質耐性機構の研究に使用されます。
医学: 様々な細菌株に対する効果と併用療法の可能性について研究されています。
科学的研究の応用
Cefalotin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various reagents.
Biology: Employed in studies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: Investigated for its efficacy against different bacterial strains and its potential use in combination therapies.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
作用機序
セファロチンは、細菌の細胞壁合成を阻害することで抗菌効果を発揮します。ペニシリン結合タンパク質(PBP)に結合し、これは細菌の細胞壁におけるペプチドグリカン鎖の架橋に不可欠です。 この結合は、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害し、細胞溶解と死滅につながります .
類似化合物の比較
セファロチンは、セファゾリン、セファレキシン、セファドロキシルなどの他の第1世代セファロスポリン系抗生物質と類似しています。いくつかのユニークな特徴があります。
セファゾリン: セファロチンと同様に、セファゾリンは非経口的に投与されますが、半減期が長く、投与回数を減らすことができます。
セファレキシン: 同様の活性スペクトルを持つ経口セファロスポリンですが、薬物動態が異なります。
セファドロキシル: セファレキシンと比較して半減期が長い別の経口セファロスポリンです
セファロチンのユニークさは、チオフェン環とアセトキシ基を含むその特殊な構造にあり、その独特の薬理作用に寄与しています .
類似化合物との比較
Cefalotin is similar to other first-generation cephalosporins such as cefazolin, cefalexin, and cefadroxil. it has some unique features:
Cefazolin: Like cefalotin, cefazolin is administered parenterally but has a longer half-life, making it suitable for less frequent dosing.
Cefalexin: An oral cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefadroxil: Another oral cephalosporin with a longer half-life compared to cefalexin
Cefalotin’s uniqueness lies in its specific structure, which includes a thiophene ring and an acetoxy group, contributing to its distinct pharmacological properties .
生物活性
Cephalothin is a first-generation cephalosporin antibiotic, primarily used for its broad-spectrum antibacterial activity. This article explores its biological activity, including mechanisms of action, clinical efficacy, and associated case studies.
This compound exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death of the bacteria, making it effective against both Gram-positive and some Gram-negative organisms .
Spectrum of Activity
This compound is effective against a variety of bacteria, including:
-
Gram-positive bacteria :
- Staphylococcus aureus (including beta-lactamase producers)
- Streptococcus pneumoniae
- Streptococcus pyogenes
-
Gram-negative bacteria :
- Escherichia coli
- Klebsiella spp.
- Haemophilus influenzae
- Proteus mirabilis
This broad spectrum makes this compound suitable for treating various infections, from respiratory to gastrointestinal tract infections .
Case Study: Neonatal CONS Septicemia
A study involving 66 patients treated for coagulase-negative staphylococci (CONS) septicemia demonstrated that this compound was clinically efficacious despite a high prevalence of mecA gene carriage, which is associated with methicillin resistance. In this cohort, 92% of CONS blood isolates were mecA-positive, yet clinical recovery was achieved in the majority of cases treated with this compound. The findings indicated that this compound could be effectively used as a first-line treatment, reducing reliance on vancomycin and potentially delaying the emergence of vancomycin resistance .
Comparison with Cefazolin in Surgical Prophylaxis
In a double-blind study comparing this compound and cefazolin for infection prevention in cardiac surgery, both antibiotics showed similar effectiveness. However, this compound was associated with a slightly higher incidence of postoperative infections (4.6% vs. 2.1% for cefazolin). Notably, adverse effects such as rashes led to discontinuation in some patients receiving this compound .
Toxicity and Side Effects
While this compound is generally well-tolerated, there are notable concerns regarding nephrotoxicity, particularly when combined with other agents like gentamicin. A reported case highlighted the development of Fanconi syndrome following treatment with this compound and gentamicin, indicating potential renal complications associated with its use .
In Vitro Studies
In vitro studies have shown that this compound stimulates penicillinase production in staphylococci but remains unaffected by this enzyme. It has demonstrated varying levels of cytotoxicity against human amnion and mouse embryo cells compared to other antibiotics like benzyl penicillin G and oxytetracycline .
Data Summary Table
Characteristic | Details |
---|---|
Class | First-generation cephalosporin |
Mechanism of Action | Inhibits bacterial cell wall synthesis |
Spectrum | Broad-spectrum: Gram-positive & some Gram-negative bacteria |
Clinical Use | Treatment of severe infections; surgical prophylaxis |
Nephrotoxicity Risk | Associated with combined use (e.g., with gentamicin) |
Resistance Development | Some Gram-negative organisms may develop resistance over time |
特性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIURVHNZVLADCM-IUODEOHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-71-9 (mono-hydrochloride salt) | |
Record name | Cephalothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022783 | |
Record name | Cephalothin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; PRACTICALLY ODORLESS; FREELY SOL IN WATER, SALINE TS, DEXTROSE SOLUTION; SPARINGLY SOL IN METHANOL; SLIGHTLY SOL IN ALCOHOL; INSOL IN MOST ORGANIC SOLVENTS; DEXTROROTATORY; MODERATELY HYGROSCOPIC; DECOMP ON HEATING /SODIUM/, 5.21e-02 g/L | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefalotin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). The PBPs are transpeptidases which are vital in peptidoglycan biosynthesis. Therefore, their inhibition prevents this vital cell wall compenent from being properly synthesized., Bactericidal; action depends on ability to reach and bind penicillin-binding proteins located in bacterial cytoplasmic membranes. Cephalosporins inhibit bacterial septum and cell wall synthesis, probably by action of membrane-bound transpeptidase enzymes. This prevents cross-linkage of peptidoglycan chains, which is necessary for bacterial cell wall strength and rigidity. Also, cell division and growth are inhibited, and elongation of susceptible bacteria and lysis frequently occur. Rapidly dividing bacteria are those most susceptible to the actin of cephalosporins. /Cephalosporins/ | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Solid | |
CAS No. |
153-61-7 | |
Record name | Cephalothin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephalothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalothin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefalotin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72LW146E6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160-160.5 °C, 160 - 160.5 °C | |
Record name | Cefalotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00456 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CEPHALOTHIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3024 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cefalotin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014599 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephalothin exert its antibacterial effect?
A1: this compound, like other β-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes crucial for peptidoglycan cross-linking, disrupting cell wall integrity and leading to bacterial cell death. []
Q2: Is there a difference in the bactericidal effect of this compound depending on the presence of phagocytic cells?
A2: Research suggests that this compound's clearance of Staphylococcus aureus is delayed in areas accessible to phagocytic cells compared to areas where phagocytes are absent. [] This highlights the potential interplay between antibiotic action and host immune response.
Q3: What is the molecular formula and weight of this compound?
A3: this compound's molecular formula is C16H16N2O6S2, and its molecular weight is 396.44 g/mol. []
Q4: Does the deacetylation of this compound impact its antibacterial activity?
A4: Yes, deacetylthis compound, a metabolite of this compound, exhibits lower antibacterial activity compared to the parent compound. [] This highlights the importance of the acetyl group for this compound's pharmacological action.
Q5: How does the structure of this compound relate to its susceptibility to bacterial inactivation?
A5: Studies indicate that this compound, while structurally similar to cephapirin, is more resistant to inactivation by penicillinase-producing strains of Staphylococcus aureus. [] Subtle structural differences can significantly impact antibiotic resistance.
Q6: How does the pharmacokinetic profile of this compound differ between healthy individuals and patients with uremia?
A6: this compound exhibits a longer half-life and increased accumulation of its deacetyl metabolite in patients with uremia compared to individuals with normal renal function. [] This underscores the importance of considering renal function when dosing this compound.
Q7: How does the administration route of this compound affect its concentration in the body?
A7: Research indicates that intravenous administration of this compound results in higher initial serum levels compared to intramuscular injection. [, , ] The choice of administration route influences this compound's pharmacokinetic profile.
Q8: Does this compound effectively reach interstitial fluid, a common site of infection?
A8: Studies using microdialysis techniques have shown that this compound effectively penetrates interstitial fluid, reaching concentrations sufficient to exert antibacterial effects. [, ]
Q9: Does burn trauma impact the distribution of this compound to tissues?
A9: Interestingly, research reveals that burn patients exhibit higher interstitial fluid concentrations of this compound compared to healthy individuals after receiving an equivalent dose. [] This suggests altered drug distribution in the context of burn injury.
Q10: How does the biliary tract excretion of this compound compare to other cephalosporins?
A10: Research indicates that cefazolin achieves significantly higher biliary tract concentrations compared to this compound and cephaloridine. [] The presence of biliary tract obstruction can also impair the excretion of this compound. []
Q11: Against which bacteria does this compound exhibit in vitro activity?
A11: this compound demonstrates in vitro activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus, Streptococcus, Diplococcus pneumoniae, and Escherichia coli. [, , ]
Q12: Does the in vitro activity of this compound against Enterobacteriaceae differ depending on the bacterial class?
A12: Yes, research identifies three classes of Escherichia coli with varying levels of resistance to beta-lactam antibiotics, including this compound. The prevalence of these classes can be influenced by factors such as duration of hospitalization. []
Q13: Is this compound effective in treating experimental murine salmonellosis?
A13: Studies using a murine model have shown that liposome-encapsulated this compound is more effective than free this compound in reducing Salmonella typhimurium burden in the liver and spleen. [, ] This highlights the potential of drug delivery systems for enhancing this compound's efficacy.
Q14: What are the known mechanisms of resistance to this compound?
A14: Resistance to this compound can arise from several mechanisms, including the production of β-lactamases by bacteria, which inactivate the antibiotic. [, , ] Additionally, alterations in bacterial penicillin-binding proteins (PBPs) can reduce this compound's binding affinity, leading to resistance.
Q15: Is there cross-resistance between this compound and other cephalosporins?
A15: Yes, cross-resistance between this compound and other cephalosporins, particularly within the same generation, is possible due to structural similarities and shared mechanisms of action. [] This highlights the importance of antibiotic stewardship to minimize the development and spread of resistance.
Q16: Is this compound effective against methicillin-resistant Staphylococcus aureus (MRSA)?
A16: No, this compound is not effective against MRSA. Methicillin resistance is conferred by alterations in PBPs, which also reduce the binding affinity of this compound and other beta-lactams. []
Q17: What are some potential adverse effects associated with this compound?
A17: this compound, like other beta-lactams, can cause hypersensitivity reactions, ranging from mild skin rashes to life-threatening anaphylaxis. [, ] Other reported adverse effects include neutropenia, particularly with prolonged, high-dose intravenous administration. [, ]
Q18: Are there any strategies to improve the delivery of this compound to specific targets?
A18: Research using liposome-encapsulated this compound has shown enhanced delivery to the liver and spleen in a murine salmonellosis model, suggesting the potential for targeted drug delivery approaches. [, ]
Q19: What analytical methods are used to determine this compound concentrations?
A19: The research papers mention the use of microbiological assays, [] high-pressure liquid chromatography, [] and polarographic methods [] for characterizing and quantifying this compound.
Q20: Can this compound induce delayed-type hypersensitivity reactions?
A20: Yes, studies in mice have demonstrated that this compound, when emulsified with Freund's complete adjuvant, can induce delayed-type hypersensitivity reactions. [] This highlights the potential for this compound to elicit cell-mediated immune responses.
Q21: Are there any alternative antibiotics with potentially better efficacy or fewer adverse effects compared to this compound?
A21: The research highlights other cephalosporins, such as cefazolin, cephaloridine, and ceforanide, with potentially advantageous pharmacokinetic profiles or improved efficacy against specific pathogens compared to this compound. [, , , ]
Q22: What alternatives exist for treating bacterial meningitis in penicillin-allergic patients, considering the limitations of this compound?
A22: The research suggests that chloramphenicol is a preferred choice over this compound for treating pneumococcal, meningococcal, and Haemophilus influenzae meningitis in penicillin-allergic individuals. []
Q23: When was this compound first introduced for clinical use?
A23: this compound was introduced for clinical use in 1973, marking a significant step in the development of cephalosporin antibiotics. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。